5-Bromo-1-butyl-1H-indole-2,3-dione

Description

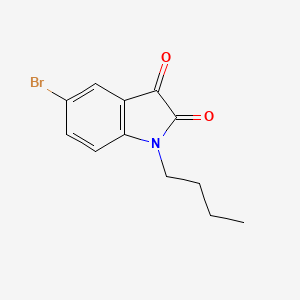

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-butylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-2-3-6-14-10-5-4-8(13)7-9(10)11(15)12(14)16/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHCOYLIOZLIKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-1-butyl-1H-indole-2,3-dione

This technical guide provides a comprehensive overview of the synthesis pathway for 5-Bromo-1-butyl-1H-indole-2,3-dione, a substituted isatin derivative of interest to researchers and professionals in drug development. The document outlines the chemical reactions, experimental protocols, and relevant data in a structured format.

Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through a two-step process. The first step involves the bromination of the commercially available 1H-indole-2,3-dione (isatin) to produce 5-bromo-1H-indole-2,3-dione (5-bromoisatin). The subsequent and final step is the N-alkylation of 5-bromoisatin with a suitable butyl halide to yield the target compound.

The general synthetic approach for N-alkylation of isatins involves the deprotonation of the indole nitrogen using a base, followed by nucleophilic attack on an alkyl halide.[1] This method is a common and effective way to introduce alkyl substituents at the N-1 position of the isatin core.[1][2][3]

Logical Flow of Synthesis

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-1H-indole-2,3-dione (5-Bromoisatin)

The preparation of the 5-bromoisatin intermediate is crucial. A common method is the direct bromination of isatin in a suitable solvent.[4]

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 5-Bromoisatin.

Detailed Methodology:

A suspension of the brominating agent, such as pyridinium bromochromate (PBC), in glacial acetic acid is prepared.[4] The isatin is dissolved in a minimal amount of acetic acid and added to this suspension.[4] The reaction mixture is then heated, for instance on a water bath, with continuous stirring.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).[3] Upon completion, the mixture is poured into cold water and extracted with an organic solvent like ether.[4] The combined organic extracts are washed, dried, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization.[4]

Quantitative Data (Literature Values for Bromination):

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) | Melting Point (°C) | Reference |

| Isatin | 147.13 | 10 | - | - | [4] |

| Pyridinium Bromochromate | 261.99 | 12 | - | - | [4] |

| 5-Bromoisatin | 226.03 | - | 89 | 249-250 | [4] |

Step 2: Synthesis of this compound

The final step is the N-alkylation of the synthesized 5-bromoisatin. This reaction is typically performed in a polar aprotic solvent with a suitable base to deprotonate the indole nitrogen, followed by the addition of a butyl halide.[1][3]

Reaction Pathway:

Caption: N-Alkylation of 5-Bromoisatin to yield the target compound.

Detailed Methodology:

5-Bromoisatin and a base, such as potassium carbonate or calcium hydride, are combined in an appropriate solvent like N,N-dimethylformamide (DMF).[2][3] The mixture is stirred, sometimes with gentle warming, to facilitate the formation of the isatin anion.[3] Following this, the alkylating agent, 1-bromobutane, is added to the reaction mixture. The reaction is allowed to proceed at room temperature or with gentle heating until completion, which is monitored by TLC.[3] After the reaction is complete, a standard aqueous work-up is performed, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to afford the crude product, which can be purified by techniques such as column chromatography or recrystallization.

Reagents and Conditions:

| Reagent/Solvent | Role | Molar Ratio (to 5-bromoisatin) | Typical Conditions | Reference |

| 5-Bromo-1H-indole-2,3-dione | Starting Material | 1.0 | - | [3] |

| 1-Bromobutane | Alkylating Agent | ~1.1 - 1.5 | - | [3] |

| Potassium Carbonate (K₂CO₃) | Base | >1.0 | Room Temp. to gentle heating | [2] |

| Calcium Hydride (CaH₂) | Base | ~3.3 | 40-50°C | [3] |

| N,N-Dimethylformamide (DMF) | Solvent | - | - | [2][3] |

Conclusion

The synthesis of this compound is a straightforward process involving the bromination of isatin followed by N-alkylation. The methodologies described are well-established in the literature for the synthesis of related N-substituted isatin derivatives.[1][3] Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high-purity final product. This guide provides a solid foundation for researchers to reproduce and adapt these methods for their specific needs in the fields of medicinal chemistry and drug discovery.

References

- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. journals.umz.ac.ir [journals.umz.ac.ir]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-butyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-1-butyl-1H-indole-2,3-dione, a compound of interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel therapeutic agents.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in the scientific community due to their wide spectrum of biological activities. These activities include antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a halogen atom, such as bromine, at the 5-position of the isatin ring has been shown to enhance the cytotoxic effects of these compounds. Furthermore, N-alkylation of the isatin core is a common synthetic strategy employed to modulate the pharmacological profile of these molecules.[3][4] this compound, which incorporates both of these structural features, represents a promising scaffold for the development of novel therapeutic agents.

Physicochemical Properties

Due to the limited availability of experimental data in the peer-reviewed literature, the following table summarizes the calculated and estimated physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂BrNO₂ | Calculated |

| Molecular Weight | 282.14 g/mol | Calculated |

| Appearance | Orange to red crystalline solid | Predicted based on analogs |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | Predicted based on analogs |

| pKa | Not available | - |

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and characterization of this compound based on established methods for the N-alkylation of isatins.[5][6]

Synthesis of this compound

Materials:

-

5-Bromoisatin (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

1-Bromobutane (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-bromoisatin in anhydrous DMF, anhydrous potassium carbonate is added.

-

The resulting mixture is stirred at room temperature for 30 minutes.

-

1-Bromobutane is then added dropwise to the reaction mixture.

-

The reaction is heated to 60-70 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by the following standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the characteristic peaks for the butyl chain and the brominated indole core.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the dione moiety.

-

Melting Point Analysis: To determine the melting point of the purified compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

Biological Activity and Signaling Pathways

While specific biological activities and modulated signaling pathways for this compound have not been reported in the current literature, isatin derivatives are known to exhibit a broad range of pharmacological effects. Halogenation at the 5-position, particularly with bromine, has been associated with enhanced cytotoxic activity in cancer cell lines.[3] The N-alkylation of isatins is a well-established strategy to modify their biological properties, including their potential as anticancer agents.[3][4] Further research is required to elucidate the specific biological targets and signaling pathways of this compound.

Conclusion

This compound is a synthetic compound with potential applications in drug discovery, stemming from the known biological activities of the isatin scaffold. This technical guide provides essential, albeit partially predicted, physicochemical data and a detailed experimental protocol for its synthesis and characterization. The provided information is intended to facilitate further research into the pharmacological profile of this and related compounds. Future studies are warranted to determine its precise biological activities and mechanisms of action.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to 5-Bromo-1-butyl-1H-indole-2,3-dione: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Chemical Abstracts Service (CAS) number for 5-Bromo-1-butyl-1H-indole-2,3-dione could not be readily identified in public databases, suggesting it may not be a widely cataloged compound. This guide provides a comprehensive overview of the synthesis and characterization of N-alkylated 5-bromo-1H-indole-2,3-dione derivatives, the class of compounds to which the target molecule belongs. The primary precursor for this synthesis is 5-Bromoisatin.

Core Precursor: 5-Bromoisatin

5-Bromoisatin (5-Bromo-1H-indole-2,3-dione) is a versatile heterocyclic compound that serves as a fundamental building block for the synthesis of a wide array of biologically active molecules.[1] Its indole-2,3-dione core, substituted with a bromine atom at the 5-position, offers multiple reaction sites for chemical modification.

Table 1: Physicochemical Properties of 5-Bromoisatin

| Property | Value |

| Chemical Structure |  |

| CAS Number | 87-48-9[2][3][4] |

| Molecular Formula | C₈H₄BrNO₂[2][3] |

| Molecular Weight | 226.03 g/mol [2][3] |

| IUPAC Name | 5-bromo-1H-indole-2,3-dione[3] |

| Melting Point | 253 °C[2] |

| Synonyms | 5-Bromoindole-2,3-dione, Isatin, 5-bromo-[3] |

Synthesis of this compound

The synthesis of the target compound is achieved through the N-alkylation of 5-bromoisatin. This reaction involves the substitution of the acidic proton on the nitrogen atom of the indole ring with an alkyl group, in this case, a butyl group.

General Synthesis Workflow

The N-alkylation of 5-bromoisatin is typically carried out by reacting it with an appropriate alkylating agent, such as an alkyl halide (e.g., 1-bromobutane), in the presence of a base and a suitable solvent. Both conventional heating and microwave-assisted methods have been successfully employed for the N-alkylation of isatin derivatives, with microwave irradiation often leading to significantly reduced reaction times and improved yields.[5][6]

Caption: General synthesis workflow for N-alkylation of 5-bromoisatin.

Experimental Protocols

The following are generalized experimental protocols for the N-alkylation of 5-bromoisatin based on methodologies reported in the literature. Researchers should optimize these conditions for their specific setup and scale.

Protocol 1: Conventional Heating

This protocol is adapted from procedures for the N-alkylation of isatin derivatives.

-

Materials:

-

5-Bromoisatin

-

1-Bromobutane (or other alkyl halide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, glassware for recrystallization or chromatography)

-

-

Procedure:

-

To a round-bottom flask, add 5-bromoisatin (1 equivalent).

-

Add the solvent (DMF or ACN).

-

Add the base (K₂CO₃ or Cs₂CO₃, typically 1.5-2 equivalents).

-

Add the alkyl halide (1-bromobutane, typically 1.1-1.5 equivalents).

-

Attach a condenser and heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the specific reactants and solvent used (e.g., reflux in ACN or 70-80 °C in DMF for several hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure N-alkylated 5-bromoisatin.

-

Protocol 2: Microwave-Assisted Synthesis

This method, adapted from microwave-assisted N-alkylation procedures for isatins, can significantly reduce reaction times.[5][6][7][8]

-

Materials:

-

5-Bromoisatin

-

1-Bromobutane

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium fluoride on alumina (KF/Al₂O₃)[7]

-

Ethanol or Acetonitrile

-

Microwave vial

-

Magnetic stir bar

-

Microwave reactor

-

-

Procedure:

-

In a microwave vial, combine 5-bromoisatin (1 equivalent), the alkyl halide (1.1-1.5 equivalents), the base (e.g., DBU, 1.1 equivalents), and the solvent (e.g., ethanol).[8]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 140-180 °C) for a short duration (e.g., 10-30 minutes).[7][8] Optimal conditions should be determined experimentally.

-

After the reaction, cool the vial to room temperature.

-

The product may precipitate from the solution upon cooling. If so, it can be isolated by filtration, washed with cold solvent, and dried.[8]

-

If the product does not precipitate, perform a standard aqueous workup as described in the conventional protocol, followed by purification.

-

Characterization Data

The synthesized this compound should be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. Below is a table of representative spectral data for the parent compound, 5-bromoisatin, to serve as a reference.

Table 2: Representative Spectroscopic Data for 5-Bromoisatin

| Technique | Data for 5-Bromoisatin |

| ¹H NMR (500 MHz, DMSO-d₆) | δ = 6.88 (d, J = 8.3 Hz, 1H), 7.66 (d, J = 1.9 Hz, 1H), 7.74 (dd, J = 8.3 and 1.9 Hz, 1H)[9] |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ = 115.13, 115.15, 120.44, 127.76, 140.89, 150.43, 159.84, 184.05[9] |

For the target compound, This compound , one would expect to see additional signals in the NMR spectra corresponding to the N-butyl group. For instance, in the ¹H NMR spectrum, signals for the -CH₂-CH₂-CH₂-CH₃ group would appear in the aliphatic region (typically 0.9-4.0 ppm). In the ¹³C NMR spectrum, four additional signals corresponding to the carbon atoms of the butyl chain would be present. Mass spectrometry would be used to confirm the molecular weight of the final product.

Logical Relationships in Synthesis and Characterization

The synthesis and confirmation of the final product follow a logical progression.

Caption: Logical workflow for the synthesis and structural confirmation.

References

- 1. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]

- 2. 5-Bromoisatin | 87-48-9 | FB19242 | Biosynth [biosynth.com]

- 3. 5-Bromoisatin | C8H4BrNO2 | CID 6889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromoisatin | SIELC Technologies [sielc.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.umz.ac.ir [journals.umz.ac.ir]

Unveiling the Molecular Weight of 5-Bromo-1-butyl-1H-indole-2,3-dione: A Technical Guide

For researchers and professionals in the fields of chemistry and drug development, a precise understanding of a compound's molecular characteristics is paramount. This guide provides a detailed breakdown of the molecular weight of 5-Bromo-1-butyl-1H-indole-2,3-dione, a compound of interest in various research applications. The molecular formula for this compound is determined to be C₁₂H₁₃BrNO₂.

Elemental Composition and Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The calculation for this compound is based on the count of each element and its standard atomic weight.

| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Subtotal Molecular Weight ( g/mol ) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 13 | 1.008[1] | 13.104 |

| Bromine | Br | 1 | 79.904[2][3] | 79.904 |

| Nitrogen | N | 1 | 14.007[4][5] | 14.007 |

| Oxygen | O | 2 | 15.999[6][7] | 31.998 |

| Total | 283.145 |

Based on the elemental composition, the calculated molecular weight of this compound is 283.145 g/mol .

Visualization of Elemental Contribution

To illustrate the relationship between the constituent elements and the final compound, the following diagram outlines the elemental makeup of this compound.

References

- 1. quora.com [quora.com]

- 2. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 4. Nitrogen - Wikipedia [en.wikipedia.org]

- 5. #7 - Nitrogen - N [hobart.k12.in.us]

- 6. Oxygen - Wikipedia [en.wikipedia.org]

- 7. princeton.edu [princeton.edu]

Synthesis of N-butyl-5-bromoisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-butyl-5-bromoisatin, a valuable intermediate in the development of novel therapeutic agents. The document details the necessary starting materials, a reliable synthetic protocol, and the expected analytical data for the final compound.

Introduction

Isatin and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties. The functionalization of the isatin core, particularly at the N-1 position, allows for the modulation of its physicochemical properties and biological activity. N-butyl-5-bromoisatin is a key building block for creating more complex molecules with potential therapeutic applications. The bromo-substituent at the 5-position also offers a handle for further chemical modifications, such as cross-coupling reactions.

This technical guide outlines a two-step synthesis of N-butyl-5-bromoisatin, commencing with the bromination of isatin to produce 5-bromoisatin, followed by the N-alkylation with a butyl group.

Synthesis Pathway

The synthesis of N-butyl-5-bromoisatin is accomplished through a two-step process:

-

Bromination of Isatin: Isatin is first brominated at the 5-position to yield 5-bromoisatin.

-

N-Butylation of 5-Bromoisatin: The resulting 5-bromoisatin is then N-alkylated using an appropriate butyl halide to afford the final product, N-butyl-5-bromoisatin.

Caption: Overall synthesis pathway for N-butyl-5-bromoisatin.

Experimental Protocols

Step 1: Synthesis of 5-Bromoisatin

This procedure is adapted from a general method for the bromination of isatins.

Materials:

-

Isatin

-

Glacial Acetic Acid

-

Bromine

-

Ethanol (for recrystallization)

Procedure:

-

In a well-ventilated fume hood, dissolve isatin (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel to the stirred isatin solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

-

Filter the resulting orange-red precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Recrystallize the crude 5-bromoisatin from ethanol to obtain pure orange-red crystals.

-

Dry the crystals under vacuum.

Step 2: Synthesis of N-butyl-5-bromoisatin

This protocol is based on a general method for the N-alkylation of isatins.[1]

Materials:

-

5-Bromoisatin

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

n-Butyl bromide

-

Dichloromethane (for extraction)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane and Ethyl Acetate (for column chromatography)

Procedure:

-

To a solution of 5-bromoisatin (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous potassium carbonate (2 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add n-butyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N-butyl-5-bromoisatin as a solid.

Data Presentation

Physicochemical and Spectroscopic Data of 5-Bromoisatin

| Property | Value |

| Molecular Formula | C₈H₄BrNO₂ |

| Molecular Weight | 226.03 g/mol |

| Appearance | Orange-red crystalline powder |

| Melting Point | 253-255 °C |

| ¹H NMR (DMSO-d₆) | δ 11.1 (s, 1H, NH), 7.7-7.8 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | δ 184.1, 159.8, 150.4, 140.9, 127.8, 120.4, 115.2, 115.1 |

Expected Physicochemical and Spectroscopic Data of N-butyl-5-bromoisatin

The following data is based on the characterization of the closely related analogue, N-(n-butyl)isatin, and predicted shifts due to the bromo-substituent.[2] Actual experimental values may vary slightly.

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₂BrNO₂ |

| Molecular Weight | 282.13 g/mol |

| Appearance | Orange to red solid |

| Melting Point | Not available. Expected to be lower than 5-bromoisatin. |

| ¹H NMR (CDCl₃) | δ 7.6-7.7 (m, 2H, Ar-H), 6.8-6.9 (d, 1H, Ar-H), 3.7 (t, 2H, N-CH₂), 1.6-1.7 (m, 2H, CH₂), 1.3-1.4 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ 183.5 (C=O), 158.0 (C=O), 149.5 (C-Ar), 140.0 (C-Ar), 125.0 (CH-Ar), 117.5 (C-Br), 111.5 (CH-Ar), 110.0 (C-Ar), 40.5 (N-CH₂), 29.0 (CH₂), 20.0 (CH₂), 13.5 (CH₃) |

Experimental Workflow and Logic

The following diagram illustrates the logical workflow of the synthesis and characterization process.

Caption: Workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of N-butyl-5-bromoisatin. By following the outlined procedures, researchers can reliably produce this valuable chemical intermediate for further investigation in drug discovery and development programs. The provided analytical data for the precursor and a close analogue of the final product will aid in the characterization and confirmation of the synthesized compound.

References

An In-depth Technical Guide to the Reactivity of 5-Bromo-1-butyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of 5-Bromo-1-butyl-1H-indole-2,3-dione, a substituted isatin derivative of interest in medicinal chemistry and organic synthesis. Isatin and its derivatives are recognized as privileged scaffolds due to their wide range of biological activities, including potential anticancer, antiviral, and antimicrobial properties. The introduction of a bromo substituent at the 5-position and a butyl group at the N-1 position modifies the electronic and steric properties of the isatin core, influencing its reactivity and potential as a pharmacophore.

Synthesis of this compound

The primary route to this compound involves a two-step process: the bromination of isatin followed by N-alkylation.

Step 1: Bromination of Isatin

The regioselective bromination of isatin at the 5-position is a key initial step. While various brominating agents can be employed, a simple and efficient method utilizes pyridinium bromochromate (PBC) in acetic acid.[1]

Step 2: N-Alkylation of 5-Bromoisatin

The subsequent N-alkylation of 5-bromoisatin with a butyl halide, such as 1-bromobutane, affords the target compound. This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, facilitating nucleophilic attack on the alkyl halide. Microwave-assisted synthesis using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol has been shown to be an expedited method for the N-alkylation of isatins.

Below is a diagram illustrating the synthetic workflow.

Caption: Synthetic pathway to this compound.

Core Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the C3-carbonyl group and the ability to form various intermediates at this position. The electron-withdrawing nature of the two carbonyl groups and the bromo substituent enhances the reactivity of the indole ring in certain reactions.

Reactions at the C3-Carbonyl Group

The C3-carbonyl is highly susceptible to nucleophilic attack, leading to a wide array of derivatives.

1. Condensation Reactions

-

Knoevenagel Condensation: This reaction involves the condensation of the C3-carbonyl with active methylene compounds in the presence of a base catalyst. This leads to the formation of a new carbon-carbon double bond.

-

Schiff Base Formation: Reaction with primary amines or hydrazine derivatives readily forms imines (Schiff bases) or hydrazones at the C3-position. These intermediates are versatile synthons for the preparation of various heterocyclic systems. For instance, N-benzyl-5-bromoisatin has been shown to react with ethyl glycinate to form a Schiff base, which can then be used in subsequent cyclization reactions.[1]

2. Wittig Reaction

The Wittig reaction provides a means to convert the C3-carbonyl group into an exocyclic double bond. This involves the reaction with a phosphorus ylide. While specific examples with the target molecule are not prevalent in the literature, the reaction is a general and effective method for olefination of isatins.

3. Grignard Reaction

The addition of Grignard reagents to the C3-carbonyl results in the formation of 3-hydroxy-3-alkyl/aryl-oxindoles. The reaction must be carried out on the N-alkylated isatin to avoid the acidic N-H proton quenching the Grignard reagent.

4. Reduction

The carbonyl groups of this compound can be selectively reduced.

-

Reduction to Oxindole: Mild reducing agents can selectively reduce the C3-ketone to a methylene group, yielding the corresponding 5-bromo-1-butyloxindole.

-

Reduction to Diol: Stronger reducing agents like lithium aluminum hydride (LiAlH4) can reduce both carbonyl groups to afford the corresponding diol. Sodium borohydride (NaBH4) is a milder reducing agent and may offer more selective reduction of the C3-carbonyl.

The following diagram illustrates the key reactions at the C3-carbonyl.

Caption: Reactivity of the C3-carbonyl of this compound.

Cycloaddition Reactions

1,3-Dipolar Cycloaddition

A significant aspect of isatin reactivity is its participation in 1,3-dipolar cycloaddition reactions to form spirooxindole heterocyclic systems. The reaction of N-alkylated isatins with an amino acid (such as sarcosine or L-proline) generates an intermediate azomethine ylide. This 1,3-dipole can then react with a variety of dipolarophiles (e.g., activated alkenes) to yield complex spiro-pyrrolidinyl and spiro-pyrrolizinyl oxindoles. This reaction is a powerful tool for the construction of medicinally relevant scaffolds.

The general workflow for this cycloaddition is depicted below.

Caption: General workflow for the 1,3-dipolar cycloaddition reaction.

Quantitative Data

Due to the limited availability of data specifically for this compound, the following tables present representative data for analogous N-alkylated isatins. Researchers should consider these as starting points for optimization.

Table 1: Synthesis of N-Alkyl Isatins

| N-Substituent | Alkylating Agent | Base | Solvent | Method | Yield (%) | Reference |

| n-Butyl | 1-Bromobutane | K2CO3 | DMF | Microwave | High | (Adapted from literature) |

| Benzyl | Benzyl chloride | NaH | DMF | Conventional | High | [1] |

| Methyl | Iodomethane | K2CO3 | DMF | Microwave | High | (Adapted from literature) |

Table 2: Representative Reactions of the C3-Carbonyl of N-Alkyl Isatins

| Reaction Type | N-Alkyl Isatin | Reagents | Product Type | Yield (%) | Reference |

| Schiff Base Formation | N-benzyl-5-bromoisatin | Ethyl glycinate | Imine | - | [1] |

| 1,3-Dipolar Cycloaddition | N-methylisatin | Sarcosine, Dipolarophile | Spiro-pyrrolidinyl oxindole | Good to Excellent | (General procedure) |

Experimental Protocols

The following are representative experimental protocols adapted from literature for key reactions. These should be optimized for this compound.

Protocol 1: Synthesis of this compound

-

Step A: Synthesis of 5-Bromoisatin. To a suspension of isatin (10 mmol) in glacial acetic acid (25 mL), add pyridinium bromochromate (PBC) (12 mmol). Heat the mixture on a water bath with stirring. Pour the reaction mixture into cold water and extract with a suitable organic solvent. Wash the organic layer with aqueous NaHCO3 and water, then dry over anhydrous Na2SO4. Evaporate the solvent under reduced pressure and recrystallize the crude product from ethanol.[1]

-

Step B: N-Alkylation. To a solution of 5-bromoisatin (1 mmol) in ethanol (5 mL) in a microwave vial, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 mmol) and 1-bromobutane (1.1 mmol). Seal the vial and irradiate in a microwave reactor at a suitable temperature and time. After cooling, the product may precipitate. Filter the solid product and wash with cold ethanol.

Protocol 2: Knoevenagel Condensation

To a solution of this compound (1 mmol) and an active methylene compound (e.g., malononitrile, 1.1 mmol) in ethanol (10 mL), add a catalytic amount of a base (e.g., piperidine or triethylamine). Reflux the mixture and monitor the reaction by TLC. Upon completion, cool the reaction mixture to allow the product to crystallize. Filter the solid and recrystallize from a suitable solvent.

Protocol 3: 1,3-Dipolar Cycloaddition to form a Spirooxindole

In a round-bottom flask, dissolve this compound (1 mmol) and an amino acid (e.g., sarcosine, 1.1 mmol) in a suitable solvent (e.g., methanol or toluene). Add the dipolarophile (1 mmol) to the mixture. Reflux the reaction mixture and monitor by TLC. After completion, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Biological Implications

While specific biological data for this compound is not widely reported, the isatin scaffold is a well-known pharmacophore. Isatin derivatives have demonstrated a broad spectrum of biological activities, including:

-

Anticancer Activity: Many isatin derivatives exhibit cytotoxicity against various cancer cell lines.

-

Antiviral Activity: Isatin-based compounds have been investigated for their potential against a range of viruses.

-

Antimicrobial Activity: Antibacterial and antifungal properties have been reported for numerous isatin derivatives.

The introduction of the 5-bromo substituent is often associated with enhanced biological activity. The N-butyl group increases the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as cell membrane permeability and metabolic stability. Professionals in drug development can leverage the reactivity of this core to generate libraries of diverse compounds for biological screening. The synthetic pathways outlined in this guide provide a roadmap for creating novel isatin-based molecules with potential therapeutic applications.

Conclusion

This compound is a versatile synthetic intermediate with a rich and varied reactivity profile. The electrophilic C3-carbonyl group is the primary site for a range of transformations, including condensations, olefications, and nucleophilic additions. Furthermore, its ability to participate in 1,3-dipolar cycloaddition reactions opens avenues for the construction of complex, spirocyclic heterocyclic systems. This technical guide provides a foundational understanding of the synthesis and reactivity of this compound, offering valuable insights for researchers in organic synthesis and medicinal chemistry. The provided protocols and reactivity schemes serve as a practical starting point for the exploration and utilization of this promising scaffold in the development of novel chemical entities.

References

Navigating the Therapeutic Potential of 5-Bromo-1-butyl-1H-indole-2,3-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isatin scaffold, chemically known as 1H-indole-2,3-dione, represents a privileged core in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The strategic introduction of various substituents onto the isatin ring system has led to the discovery of potent agents with anticancer, antimicrobial, and antiviral properties. This technical guide focuses on the biological landscape of 5-bromo-1-butyl-1H-indole-2,3-dione derivatives, a specific subclass of isatins. While direct and extensive research on this exact scaffold is limited, this document extrapolates from closely related 5-bromoisatin and N-substituted isatin analogs to provide a comprehensive overview of their potential therapeutic applications, experimental evaluation, and mechanistic insights.

Quantitative Biological Activity

The biological efficacy of isatin derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC). The following tables summarize the reported activities of structurally related compounds, providing a predictive framework for the potential of this compound derivatives.

Table 1: Anticancer Activity of 1-Benzyl-5-bromoindolin-2-one Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 7c | MCF-7 (Breast Cancer) | 7.17 ± 0.94 | [1] |

| 7d | MCF-7 (Breast Cancer) | 2.93 ± 0.47 | [1] |

| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 1.25 ± 0.18 | [1] |

| 7c | A-549 (Lung Cancer) | > 50 | [1] |

| 7d | A-549 (Lung Cancer) | > 50 | [1] |

| Doxorubicin (Control) | A-549 (Lung Cancer) | 2.54 ± 0.33 | [1] |

Note: Compounds 7c and 7d are 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, which are structurally similar to the core topic.

Table 2: Antimicrobial Activity of 5-Bromoisatin-based Pyrimidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 3a | Staphylococcus aureus | 50 | Aspergillus niger | 100 | [2] |

| 3a | Bacillus subtilis | 100 | Candida albicans | 100 | [2] |

| 3b | Staphylococcus aureus | 25 | Aspergillus niger | 50 | [2] |

| 3b | Bacillus subtilis | 50 | Candida albicans | 100 | [2] |

| Ciprofloxacin (Control) | Staphylococcus aureus | 6.25 | - | - | [2] |

| Ciprofloxacin (Control) | Bacillus subtilis | 6.25 | - | - | [2] |

| Fluconazole (Control) | - | - | Aspergillus niger | 12.5 | [2] |

| Fluconazole (Control) | - | - | Candida albicans | 6.25 | [2] |

Note: These compounds are derivatives of 5-bromoisatin, lacking the 1-butyl substitution.

Experimental Protocols

The evaluation of the biological activity of these compounds necessitates standardized and reproducible experimental methodologies.

Anticancer Activity Assessment (MTT Assay)

The in vitro anticancer activity of isatin derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, A-549) are seeded in 96-well plates at a density of approximately 5 x 10³ to 10 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Principle: This method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid medium to determine the lowest concentration that inhibits visible growth.

Protocol:

-

Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound derivatives are not yet elucidated, studies on related isatin analogs suggest several potential mechanisms, particularly in the context of cancer.

One of the key targets for anticancer isatin derivatives is the VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) signaling pathway.[1] VEGFR-2 is a crucial regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can block the downstream signaling cascade, leading to a reduction in tumor vascularization and growth.

Another important mechanism is the induction of apoptosis , or programmed cell death. Isatin derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms, including cell cycle arrest and the modulation of apoptotic proteins. For instance, some derivatives cause an arrest in the G2/M phase of the cell cycle and increase the levels of pro-apoptotic proteins like Bax and caspases, while decreasing the levels of anti-apoptotic proteins like Bcl-2.[1]

References

5-Bromo-N-butylisatin: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their unique structural features, particularly the reactive ketone carbonyl group at the C-3 position, make them valuable starting materials for the synthesis of a wide array of more complex heterocyclic systems. Among the halogenated isatins, 5-bromo-isatin stands out as a key building block, with the bromine atom offering a site for further functionalization through various cross-coupling reactions. The introduction of an N-alkyl group, such as a butyl chain, enhances the lipophilicity and solubility of the isatin core, which can be advantageous for both synthetic manipulations and biological applications. This technical guide provides a comprehensive overview of the synthesis and synthetic applications of 5-bromo-N-butylisatin, offering detailed experimental protocols and summarizing key reaction data.

Synthesis of 5-Bromo-N-butylisatin

The primary route to 5-bromo-N-butylisatin involves the N-alkylation of 5-bromoisatin. This reaction is typically achieved by treating 5-bromoisatin with a suitable base to deprotonate the indole nitrogen, followed by the introduction of a butylating agent, such as butyl bromide.

A general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of 5-bromo-N-butylisatin.

Experimental Protocol: Synthesis of 5-Bromo-N-butylisatin

This protocol is adapted from general procedures for the N-alkylation of isatins.[1][2]

Materials:

-

5-Bromoisatin

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

1-Bromobutane (Butyl bromide)

-

Distilled water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 5-bromoisatin (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add 1-bromobutane (1.2 eq) dropwise.

-

Let the reaction mixture stir at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold distilled water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-bromo-N-butylisatin.

Quantitative Data for N-Alkylation of 5-Bromoisatin Analogs

| N-Substituent | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| Benzyl | Benzyl chloride | NaH | DMF | Not specified | [2] |

| Benzyl | Benzyl bromide | K₂CO₃ | Acetonitrile | Not specified |

Synthetic Applications of the 5-Bromo-N-butylisatin Core

The synthetic utility of 5-bromo-N-butylisatin lies in the reactivity of its isatin core, particularly the C3-carbonyl group. This carbonyl group is an excellent electrophile and readily undergoes condensation reactions with various nucleophiles to form a wide range of heterocyclic derivatives.

A logical relationship diagram illustrating the key reaction pathways is shown below:

Caption: Key reaction pathways of the 5-bromo-N-butylisatin core.

Synthesis of Schiff Bases

The condensation of 5-bromo-N-butylisatin with primary amines yields Schiff bases (imines). These reactions are typically catalyzed by a small amount of acid.

Experimental Protocol: General Procedure for Schiff Base Synthesis

This protocol is based on established methods for the synthesis of isatin Schiff bases.[1]

Materials:

-

5-Bromo-N-butylisatin

-

Substituted primary amine (e.g., p-toluidine)

-

Ethanol or Glacial acetic acid

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 5-bromo-N-butylisatin (1.0 eq) in a minimal amount of DMF.

-

Add a solution of the primary amine (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product is filtered, washed with cold ethanol, and dried.

-

Recrystallize the crude product from a suitable solvent if necessary.

Quantitative Data for Schiff Base Formation from 5-Bromoisatin Analogs

| Amine | Solvent | Catalyst | Yield (%) | Reference |

| p-Toluidine | DMF/Glacial Acetic Acid | Glacial Acetic Acid | Not specified | [1] |

| Ethyl glycinate | Not specified | Not specified | Not specified | [2] |

Synthesis of Hydrazones and Subsequent Heterocycles

Reaction of 5-bromo-N-butylisatin with hydrazine derivatives leads to the formation of hydrazones. These hydrazones are versatile intermediates for the synthesis of various five- and six-membered heterocyclic rings. For instance, reaction with hydrazine hydrate followed by treatment with acid anhydrides can yield diazine derivatives.[1] Similarly, reaction with thiosemicarbazide and subsequent cyclization can lead to triazole derivatives.

Experimental Protocol: Synthesis of Hydrazone Derivatives

Adapted from procedures for the synthesis of isatin-based hydrazones.[1][2]

Materials:

-

5-Bromo-N-butylisatin

-

Hydrazine hydrate or substituted hydrazine

-

Ethanol or DMF

Procedure:

-

To a solution of 5-bromo-N-butylisatin (1.0 eq) in ethanol, add a solution of hydrazine hydrate (1.2 eq).

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product often precipitates out of the solution.

-

Filter the solid, wash with cold ethanol, and dry to obtain the hydrazone derivative.

Experimental Workflow for Heterocycle Synthesis from Hydrazones

Caption: Workflow for the synthesis of heterocyclic derivatives from hydrazones.

5-Bromo-N-butylisatin is a valuable and versatile building block in organic synthesis. Its straightforward preparation from 5-bromoisatin and the high reactivity of its C3-carbonyl group allow for the construction of a diverse library of heterocyclic compounds. The presence of the bromo substituent provides an additional handle for further molecular elaboration, making it an attractive scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this important synthetic intermediate.

References

An In-depth Technical Guide on the Thermal Stability of 5-Bromo-1-butyl-1H-indole-2,3-dione

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, a comprehensive search of scientific literature and chemical databases has yielded no specific experimental data on the thermal stability of 5-Bromo-1-butyl-1H-indole-2,3-dione. This guide, therefore, provides a general framework for assessing the thermal stability of a novel chemical entity like the topic compound, outlining the standard experimental methodologies and a logical workflow for such an investigation.

Introduction to Thermal Stability in Drug Development

Thermal stability is a critical parameter in the development of pharmaceutical compounds. It influences storage conditions, shelf-life, and the formulation process. A compound that is thermally labile may degrade under normal storage or processing temperatures, leading to a loss of potency and the formation of potentially toxic impurities. Therefore, the characterization of a compound's thermal properties is an essential step in its preclinical development.

The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and heat flow as a function of temperature, which can be used to determine decomposition temperatures, melting points, and other phase transitions.

General Experimental Protocols for Thermal Stability Assessment

While specific data for this compound is not available, the following general protocols for TGA and DSC are standard in the industry for characterizing small organic molecules.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. This technique is used to determine the temperature at which a material begins to degrade.

Table 1: Generalized TGA Experimental Protocol

| Parameter | Description |

| Instrument | A calibrated thermogravimetric analyzer. |

| Sample Preparation | 5-10 mg of the compound is accurately weighed into an appropriate crucible (e.g., alumina, platinum). |

| Atmosphere | Typically, an inert gas such as nitrogen is used to prevent oxidative degradation. The flow rate is usually set between 20-50 mL/min.[1] |

| Temperature Program | The sample is heated at a constant rate, commonly 10 °C/min, from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600 °C). |

| Data Analysis | The resulting data is plotted as percent mass loss versus temperature. The onset temperature of decomposition is determined from this curve, often by the intersection of the baseline and the tangent of the decomposition step. |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, glass transition temperature, and enthalpy of transitions.

Table 2: Generalized DSC Experimental Protocol

| Parameter | Description |

| Instrument | A calibrated differential scanning calorimeter. |

| Sample Preparation | 1-5 mg of the compound is accurately weighed into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.[2] |

| Atmosphere | An inert atmosphere, such as nitrogen, is typically used with a flow rate of around 20-50 mL/min.[2] |

| Temperature Program | A common procedure is a heat-cool-heat cycle to erase the thermal history of the sample. For example, heating from 25 °C to a temperature above the expected melting point at a rate of 10 °C/min.[3] |

| Data Analysis | The heat flow is plotted against temperature. Endothermic events, such as melting, appear as peaks. The melting point is typically taken as the onset temperature of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion.[2] |

Logical Workflow for Thermal Stability Assessment

The process of determining the thermal stability of a new chemical entity follows a logical progression from initial screening to in-depth analysis. The following diagram illustrates a typical workflow.

Caption: Generalized workflow for assessing the thermal stability of a new chemical entity.

Conclusion

The thermal stability of this compound has not yet been reported in the public domain. However, by employing standard analytical techniques such as TGA and DSC, researchers can elucidate its thermal properties. The generalized protocols and workflow presented in this guide provide a robust framework for conducting such an investigation. The data obtained from these studies would be invaluable for determining appropriate storage and handling conditions, ensuring the compound's integrity throughout the drug development process.

References

Methodological & Application

Application Notes and Protocols for the Heck Reaction of 5-Bromo-1-butyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-butyl-1H-indole-2,3-dione, also known as 5-Bromo-1-butylisatin, is a versatile synthetic intermediate. The presence of a bromine atom at the 5-position of the isatin core provides a reactive handle for various cross-coupling reactions, most notably the Palladium-catalyzed Heck reaction. This reaction allows for the introduction of a wide range of vinyl substituents at this position, leading to a diverse library of 5-substituted-1-butylisatin derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to the established biological activities of the isatin scaffold.

Isatin and its derivatives have been reported to exhibit a broad spectrum of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[1][2][3] Specifically, 5-substituted isatin derivatives have shown potent anticancer activity by targeting and inhibiting various protein kinases, such as receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation, migration, and survival.[4][5][6][7] The Heck reaction, therefore, represents a powerful tool for the synthesis of novel isatin-based compounds with potential therapeutic applications.

The Heck Reaction: A General Overview

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8] The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl or vinyl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product and regenerate the Pd(0) catalyst.

Experimental Protocols

This section provides a detailed protocol for the Heck reaction of this compound with a generic alkene, based on established procedures for similar 5-bromoisatin derivatives.

Materials:

-

This compound

-

Alkene (e.g., styrene, n-butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., acetonitrile, toluene)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Standard laboratory glassware and equipment (Schlenk flask, condenser, magnetic stirrer, heating mantle, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), Palladium(II) acetate (0.02 - 0.05 eq), and Tri(o-tolyl)phosphine (0.04 - 0.10 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

-

Addition of Reagents: Under the inert atmosphere, add the solvent (e.g., DMF), the alkene (1.2 - 1.5 eq), and the base (e.g., Triethylamine, 2.0 - 3.0 eq).

-

Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific alkene used and should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Heck reaction of 5-bromo-indole derivatives with various alkenes, which can be used as a starting point for optimizing the reaction with this compound.

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-1-benzylisatin | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2) | DMF | 100 | 12 | 85 |

| 2 | 5-Bromo-1H-indole | n-Butyl acrylate | Pd(OAc)₂ (2) | - | Na₂CO₃ (2) | DMF | 120 | 24 | 92 |

| 3 | 5-Bromo-1-methylisatin | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | Acetonitrile | 80 | 16 | 78 |

| 4 | 5-Bromo-1H-indole-2-carboxylic acid | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (3) | DMF/H₂O | 100 | 8 | 90 |

Note: The data in this table is compiled from analogous reactions and should be considered as a guideline. Actual yields for the reaction with this compound may vary.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the Heck reaction of this compound.

Logical Relationship of Heck Reaction Components

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. growingscience.com [growingscience.com]

- 7. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Purification of 5-Bromo-1-butyl-1H-indole-2,3-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-1-butyl-1H-indole-2,3-dione, a derivative of isatin, is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the versatile biological activities associated with the isatin core.[1] The purity of this compound is critical for accurate biological screening and subsequent drug development processes. This document provides detailed protocols for the purification of this compound, focusing on common laboratory techniques such as column chromatography and recrystallization. The methodologies are based on established procedures for structurally similar compounds.[2][3]

Data Presentation: Purification of a Structurally Related Isatin Derivative

| Compound | Purification Method | Eluent/Solvent | Yield (%) | Melting Point (°C) | Rf Value |

| 1-allyl-5-bromoindoline-2,3-dione | Column Chromatography & Recrystallization | Hexane/Ethyl Acetate (2:1) & Ethanol | 87 | 171-175 | 0.79 |

Experimental Protocols

The following protocols describe the recommended purification procedure for this compound, extrapolated from methods used for similar compounds.[2][3]

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates

-

TLC developing chamber

-

UV lamp

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a more polar solvent if necessary, then adsorb onto a small amount of silica gel). Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin the elution with a hexane/ethyl acetate solvent system. A starting ratio of 2:1 (Hexane:Ethyl Acetate) is recommended based on the purification of the allyl analog.[2][3] The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the separation of the desired compound from impurities.

-

Fraction Collection: Collect the eluting solvent in fractions.

-

TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. The Rf value for a similar compound, 1-allyl-5-bromoindoline-2,3-dione, was reported to be 0.79 in a 2:1 Hexane/EtOAc system.[2][3]

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for the final purification step after column chromatography or for purifying a crude product that is already relatively pure.

Materials:

-

Purified or crude this compound

-

Ethanol (analytical grade)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Place the this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. The dissolved compound will start to crystallize as the solubility decreases.

-

Cooling: To maximize the yield, place the flask in an ice bath to induce further crystallization.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

The following diagram illustrates the general workflow for the purification of this compound.

References

Application Notes and Protocols: Synthesis of Spiro-oxindoles from N-butyl-5-bromoisatin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of diverse spiro-oxindole scaffolds starting from N-butyl-5-bromoisatin. Spiro-oxindoles are a privileged class of heterocyclic compounds found in numerous natural products and are of significant interest in medicinal chemistry due to their wide range of biological activities. The protocols outlined below focus on the versatile three-component 1,3-dipolar cycloaddition reaction, a powerful strategy for constructing complex molecular architectures with high efficiency and stereoselectivity.

Introduction

The spiro-oxindole core is a prominent feature in a variety of biologically active molecules, exhibiting anticancer, antimicrobial, and antiviral properties. The bromine substituent at the 5-position of the isatin ring serves as a useful handle for further functionalization, allowing for the generation of diverse compound libraries for drug discovery programs. The N-butyl group enhances the lipophilicity of the molecule, which can influence its pharmacokinetic properties. This document details the synthesis of N-butyl-5-bromoisatin and its subsequent use in the construction of spiropyrrolidinyl-oxindoles.

Data Presentation

Table 1: Synthesis of N-substituted-5-bromoisatin

| Entry | N-Substituent | Reagent | Solvent | Conditions | Yield (%) | Reference |

| 1 | Benzyl | Benzyl chloride, NaH | DMF | 0 °C to rt | - | |

| 2 | Alkyl | Dibromoalkane, K₂CO₃ | PEG-400 | rt, 2h | 80 | [1] |

| 3 | Butyl | 1-Bromobutane, NaH | DMF | 0 °C to rt | - | Adapted from |

Yield for N-butyl-5-bromoisatin is not explicitly reported but is expected to be high based on analogous reactions.

Table 2: Three-Component Synthesis of Spiropyrrolidinyl-oxindoles from 5-Bromoisatin

| Entry | Amino Acid | Dipolarophile | Solvent | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 1 | L-proline | Dimethyl maleate | 1,4-Dioxane | 60 °C, 8h | 71 | >99:1 | [2] |

| 2 | Thioproline | Arylidene rhodanine analogue | MeOH | Reflux, 2h | 86 | Stereo-selective | [3] |

| 3 | Leucine | (E)-1,4-dimethoxy-2-(2-nitrovinyl)benzene | MeOH | MW, 60 °C, 15 min | 76 | - | [4] |

| 4 | Alanine | (E)-1-(benzyloxy)-2-methoxy-4-(2-nitrovinyl)benzene | MeOH | MW, 60 °C, 15 min | 82 | - | [4] |

Experimental Protocols

Protocol 1: Synthesis of N-butyl-5-bromoisatin

This protocol is adapted from the N-benzylation of 5-bromoisatin.

Materials:

-

5-Bromoisatin

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

1-Bromobutane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-bromoisatin (1.0 eq) in anhydrous DMF dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add 1-bromobutane (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford N-butyl-5-bromoisatin.

Protocol 2: Three-Component Synthesis of Spiropyrrolidinyl-oxindoles

This is a general protocol for the 1,3-dipolar cycloaddition reaction to form spiropyrrolidinyl-oxindoles.

Materials:

-

N-butyl-5-bromoisatin

-

An amino acid (e.g., L-proline, sarcosine, thioproline)

-

A dipolarophile (e.g., dimethyl maleate, N-phenylmaleimide, chalcones)

-

Methanol (MeOH) or other suitable solvent

-

Inert atmosphere (optional, depending on reactants)

Procedure:

-

To a round-bottom flask, add N-butyl-5-bromoisatin (1.0 eq), the amino acid (1.2 eq), and the dipolarophile (1.0 eq).

-

Add the appropriate solvent (e.g., methanol) to the flask.

-

Stir the reaction mixture at room temperature or heat to reflux, as required by the specific reaction, and monitor by TLC. Reaction times can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration and wash with cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired spiro-oxindole.

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis of spiro-oxindoles.

Plausible Signaling Pathway Inhibition

Spiro-oxindoles derived from 5-bromoisatin have shown potential as inhibitors of key signaling pathways implicated in cancer, such as the EGFR and CDK2 pathways.

Caption: Inhibition of EGFR and CDK2 signaling by spiro-oxindoles.

Biological Context and Applications

Spiro-oxindoles synthesized from 5-bromoisatin have demonstrated significant potential in drug discovery.

-

Anticancer Activity: Several studies have reported the cytotoxic effects of these compounds against various cancer cell lines. For instance, certain spiro-oxindoles derived from 5-bromoisatin have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial targets in cancer therapy.[3] Inhibition of these kinases can halt the cell cycle and induce apoptosis in cancer cells. The brominated scaffold has been specifically highlighted for its contribution to anticancer activity.[4]

-

Antimicrobial Activity: The isatin core is known to be a pharmacophore with antimicrobial properties. Spiro-oxindoles derived from 5-bromoisatin have been evaluated for their antibacterial and antifungal activities.[5][6] The incorporation of the spirocyclic system and the bromo-substituent can modulate this activity, leading to the discovery of new antimicrobial agents.

Conclusion

The synthetic protocols detailed in these application notes offer a robust and versatile platform for the generation of a wide array of spiro-oxindoles from N-butyl-5-bromoisatin. The amenability of the three-component reaction to various amino acids and dipolarophiles allows for the creation of diverse chemical libraries. The demonstrated biological activities of these compounds, particularly in the realm of oncology, underscore their potential as valuable scaffolds for the development of novel therapeutics. Researchers are encouraged to utilize these protocols as a foundation for the exploration of new chemical space and the discovery of next-generation drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajpp.in [ajpp.in]

Application Notes and Protocols: Antimicrobial Activity of 5-Bromo-1-butyl-1H-indole-2,3-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of 5-bromo-1-butyl-1H-indole-2,3-dione and related derivatives. The document details their activity against a range of pathogenic bacteria and fungi, outlines detailed protocols for their synthesis and antimicrobial evaluation, and illustrates key experimental workflows. While specific data for the 1-butyl substitution is limited in publicly available literature, the following sections synthesize data from closely related N-alkyl and other substituted 5-bromo-isatin derivatives to provide a valuable resource for researchers in this field.

Quantitative Antimicrobial Activity